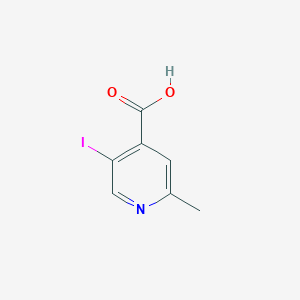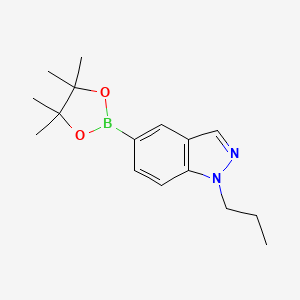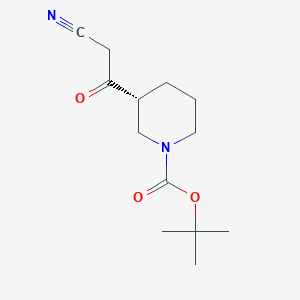
tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a cyanoacetyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanoacetic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Products may include piperidine N-oxides.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity against certain targets .
Industry: The compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals and agrochemicals. It can also be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetyl group can act as a nucleophile, participating in various biochemical pathways. The piperidine ring may interact with specific binding sites, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
- tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C13H20N2O3 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
JAZKIHRZCJYSKE-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC#N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


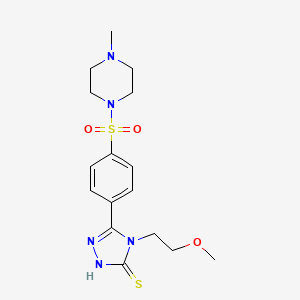
![(2S,4R)-5,5-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B11763010.png)
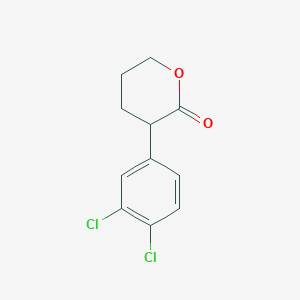
![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)


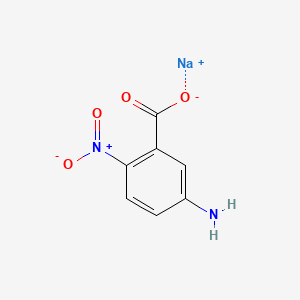
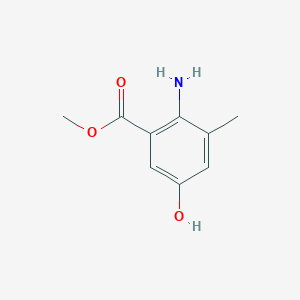

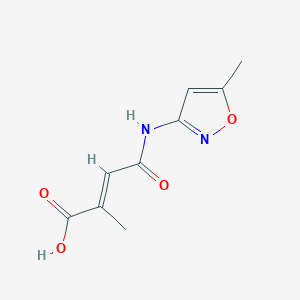
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
